3-Bromo-6-chloroimidazo[1,2-a]pyrazine
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Overview
Description
3-Bromo-6-chloroimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C6H3BrClN3 It is a derivative of imidazo[1,2-a]pyrazine, characterized by the presence of bromine and chlorine atoms at the 3rd and 6th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyrazine typically involves the bromination and chlorination of imidazo[1,2-a]pyrazine. One common method includes the reaction of imidazo[1,2-a]pyrazine with bromine and chlorine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyrazine derivatives .
Scientific Research Applications
3-Bromo-6-chloroimidazo[1,2-a]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 6-Bromoimidazo[1,2-a]pyridine
Comparison: 3-Bromo-6-chloroimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications. Compared to similar compounds, it may offer different reactivity and binding characteristics, which can be advantageous in certain contexts .
Properties
IUPAC Name |
3-bromo-6-chloroimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-10-6-2-9-5(8)3-11(4)6/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFCIHMQPLOMFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725489 |
Source
|
Record name | 3-Bromo-6-chloroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214875-36-1 |
Source
|
Record name | 3-Bromo-6-chloroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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